(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone
Overview
Description
(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C12H22FN3O and its molecular weight is 243.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone are not yet fully understood. The compound may influence a variety of pathways, depending on its specific targets. These could include signaling pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
These properties would greatly influence the bioavailability of the compound, determining how much of the drug reaches its targets in the body .
Result of Action
Depending on its targets and mode of action, the compound could have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it is in the body .
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-piperidin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FN3O/c13-3-6-15-7-9-16(10-8-15)12(17)11-1-4-14-5-2-11/h11,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPKGNSJDLPQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCN(CC2)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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